

An In-depth Technical Guide to the Chemical Properties of Methyl 2-acetyloctanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-acetyloctanoate**

Cat. No.: **B116824**

[Get Quote](#)

Introduction

Methyl 2-acetyloctanoate is a β -keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group separated by a single methylene carbon, imparts a unique reactivity profile that makes it a valuable intermediate for the construction of complex molecular architectures. The presence of an acidic α -hydrogen, situated between the two carbonyl groups, is the cornerstone of its utility, allowing for facile enolate formation and subsequent carbon-carbon bond-forming reactions.

This guide provides a comprehensive overview of the chemical identity, physicochemical properties, spectroscopic profile, and core reactivity of **methyl 2-acetyloctanoate**. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile building block. The protocols and analyses presented herein are grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to predicting and interpreting its chemical behavior.

- IUPAC Name: **methyl 2-acetyloctanoate**^[1]
- Synonyms: Methyl 2-hexylacetoacetate, 2-acetyl-octanoic acid methyl ester^[1]

- CAS Number: 70203-04-2[1]
- Molecular Formula: C₁₁H₂₀O₃[1]
- Molecular Weight: 200.27 g/mol [1]
- Canonical SMILES: CCCCCC(C(=O)C)C(=O)OC[1]

The structure features a central chiral carbon (C2) bonded to a hexyl group, an acetyl group, a methoxycarbonyl group, and a hydrogen atom. This arrangement classifies it as a β -keto ester.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. While extensive experimental data for **methyl 2-acetyloctanoate** is not widely published, a combination of reported experimental values and computed properties provides a useful profile.

Property	Value	Source
Boiling Point	124-128 °C at 15 Torr	Experimental
Molecular Weight	200.27 g/mol	Computed[1]
XLogP3	3.1	Computed[1]
Hydrogen Bond Donor Count	0	Computed[1]
Hydrogen Bond Acceptor Count	3	Computed[1]
Rotatable Bond Count	8	Computed[1]
Topological Polar Surface Area	43.4 Å ²	Computed[1]

Note: Except for the boiling point, the properties listed are computationally derived and should be used as estimates.

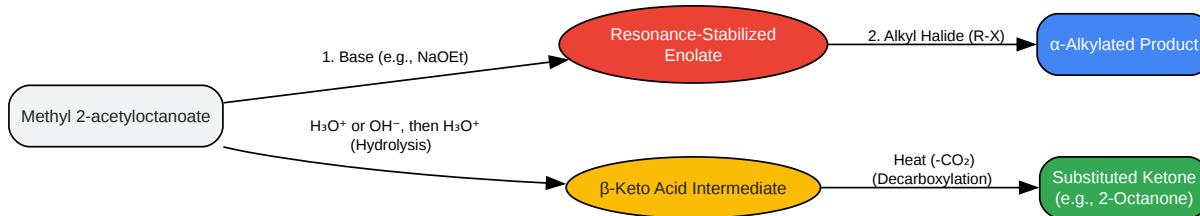
Reactivity and Synthetic Applications

The synthetic utility of **methyl 2-acetyloctanoate** stems from the reactivity inherent to β -keto esters. This reactivity is dominated by the chemistry of the α -proton and the two carbonyl groups.

Keto-Enol Tautomerism

Like all β -dicarbonyl compounds, **methyl 2-acetyloctanoate** exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation between the C=C double bond and the remaining carbonyl group. This equilibrium is fundamental to its reactivity.

Caption: Keto-Enol tautomerism in **methyl 2-acetyloctanoate**.


Acidity and Enolate Formation

The proton on the carbon alpha to both carbonyls (C2) is significantly more acidic ($pK_a \approx 11$ in DMSO) than a typical α -proton of a ketone or ester. This is because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge over both oxygen atoms.^[2] This acidity allows for easy deprotonation with moderately strong bases (e.g., sodium ethoxide, sodium hydride) to form a highly reactive nucleophilic enolate.^{[2][3]}

Core Synthetic Reactions

The enolate of **methyl 2-acetyloctanoate** is a powerful nucleophile for a variety of synthetic transformations.

- **Alkylation:** The enolate readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in an $S_{n}2$ reaction to form a new carbon-carbon bond at the α -position. This is a cornerstone of its utility in building more complex carbon skeletons.^[3]
- **Acylation:** Reaction of the enolate with acyl chlorides or anhydrides yields a β -tricarbonyl compound, which are themselves versatile synthetic intermediates.
- **Hydrolysis and Decarboxylation:** The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding β -keto acid.^[3] Upon heating, β -keto acids readily undergo decarboxylation (loss of CO_2) to yield a ketone, in this case, 2-octanone. This sequence provides a powerful method for synthesizing substituted ketones.

[Click to download full resolution via product page](#)

Caption: Key synthetic pathways involving **methyl 2-acetyloctanoate**.

Spectroscopic Profile (Predicted)

As experimental spectra for **methyl 2-acetyloctanoate** are not available in common databases, this section provides a predicted analysis based on its known structure and established spectroscopic principles. This serves as a guide for researchers to verify the identity of the synthesized compound.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~3.75	Singlet	3H	-OCH ₃	Methyl ester protons, deshielded by the adjacent oxygen.
~3.50	Triplet	1H	-CH(Ac)-	Methine proton at C2, deshielded by two carbonyls. Split by the C3 methylene protons.
~2.20	Singlet	3H	-C(=O)CH ₃	Acetyl methyl protons, adjacent to a carbonyl group.
~1.60	Multiplet	2H	-CH ₂ -CH(Ac)-	Methylene protons at C3, adjacent to the chiral center.
~1.30	Multiplet	8H	-(CH ₂) ₄ -	Methylene protons of the hexyl chain.
~0.90	Triplet	3H	-CH ₃	Terminal methyl group of the hexyl chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum will distinguish the two different carbonyl carbons and the carbons of the alkyl chain.

Predicted δ (ppm)	Assignment	Rationale
~203	C=O (Ketone)	Typical chemical shift for a ketone carbonyl carbon.
~169	C=O (Ester)	Typical chemical shift for an ester carbonyl carbon.
~58	-CH(Ac)-	Methine carbon at C2, deshielded by two carbonyls.
~52	-OCH ₃	Methyl ester carbon, deshielded by oxygen.
~32-22	-(CH ₂) ₅ - & -C(=O)CH ₃	Carbons of the hexyl chain and the acetyl methyl group.
~14	-CH ₃	Terminal methyl carbon of the hexyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

Predicted Frequency (cm ⁻¹)	Functional Group	Rationale
~1745	C=O Stretch (Ester)	Strong, sharp absorption characteristic of a saturated ester.
~1720	C=O Stretch (Ketone)	Strong, sharp absorption characteristic of a saturated ketone.
~2950-2850	C-H Stretch	Aliphatic C-H stretches from the alkyl chain and methyl groups.
~1200-1100	C-O Stretch	Strong absorption from the ester C-O single bond.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) would be observed at $m/z = 200$. Key fragmentation patterns would likely include:

- Loss of methoxy group (-OCH₃): $[M - 31]^+$ at $m/z = 169$.
- Loss of methoxycarbonyl group (-COOCH₃): $[M - 59]^+$ at $m/z = 141$.
- McLafferty rearrangement: A characteristic fragmentation of ketones and esters, potentially leading to a prominent peak at $m/z = 58$ or others depending on the site of rearrangement.
- Loss of acetyl group (-COCH₃): $[M - 43]^+$ at $m/z = 157$.
- Cleavage of the hexyl chain: A series of peaks separated by 14 Da (CH₂).

Experimental Protocols

Synthesis via Alkylation of Methyl Acetoacetate

This protocol is adapted from a known procedure for the synthesis of **methyl 2-acetyloctanoate**.

Caption: Workflow for the synthesis of **methyl 2-acetyloctanoate**.

Methodology:

- Enolate Formation: To a stirring solution of 30% sodium methoxide in methanol under a nitrogen atmosphere, add methyl acetoacetate dropwise. Maintain the temperature as recommended by the specific procedure, often near room temperature or slightly cooled. The base deprotonates the methyl acetoacetate to form the sodium enolate.
- Alkylation: To the resulting enolate solution, add 1-bromohexane dropwise.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 20 hours) to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Workup:** After cooling, distill off the majority of the solvent (methanol). Pour the residue into a mixture of ice and water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as n-hexane or diethyl ether. Combine the organic layers.
- **Washing & Drying:** Wash the combined organic phase with water and/or brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure **methyl 2-acetyloctanoate**.

Characterization Workflow

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product.

- **Obtain Spectroscopic Data:** Acquire ^1H NMR, ^{13}C NMR, IR, and GC-MS data for the purified product.
- **Confirm Structure:**
 - Compare the obtained IR spectrum with the predicted key frequencies (~1745 and ~1720 cm^{-1}).
 - Analyze the ^1H and ^{13}C NMR spectra. Confirm that the chemical shifts, integrations, and splitting patterns match the predicted values for the target structure.
 - Analyze the mass spectrum to confirm the molecular weight ($\text{m/z} = 200$) and identify key fragmentation patterns consistent with the structure.
- **Assess Purity:** Use ^1H NMR integration and/or GC peak area analysis to determine the purity of the compound, ensuring the absence of starting materials or significant byproducts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **methyl 2-acetyloctanoate** is not readily available, general precautions for handling β -keto esters and related flammable organic liquids should be strictly followed.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
- Fire Safety: The compound is expected to be a combustible or flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.^{[2][4][5]} Use explosion-proof equipment where necessary.^{[2][5]}
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous reactions.^[2]
- Handling: Avoid contact with skin and eyes, as related compounds can cause irritation.^[6] In case of contact, rinse thoroughly with water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 2-acetyloctanoate is a synthetically valuable β -keto ester, defined by the reactivity of its acidic α -proton. Its straightforward synthesis and the ability to undergo facile alkylation and decarboxylation reactions make it an important precursor for the preparation of complex ketones and other organic molecules. While detailed experimental physicochemical and spectroscopic data are sparse in the public domain, its properties can be reliably predicted based on its structure, providing a solid framework for its use and characterization in a research setting. Adherence to standard safety protocols for handling flammable organic reagents is essential for its safe application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-acetyloctanoate | C11H20O3 | CID 3390996 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 2-methyloctanoate | C10H20O2 | CID 519895 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methyl 2-acetyloctanoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116824#methyl-2-acetyloctanoate-chemical-properties\]](https://www.benchchem.com/product/b116824#methyl-2-acetyloctanoate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com